Cas no 23074-42-2 (adamantane-1-carbonitrile)
adamantane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Adamantane-1-carbonitrile
- 1-Cyanoadamantane
- tricyclo(3.3.1.13,7)decane-1-carbonitrile
- 1-Adamantanecarbonitrile
- 1-Adamantyl cyanide
- AdaMantane-1-carbonitrile, tech
- adamantanecarbonitrile
- adamantyl-1-carboxylnitrile
- F1928-0022
- Tricyclo[3.3.1.13,7]decane-1-carbonitrile
- Tricyclo[3.3.1.1(3,7)]decane-1-carbonitrile
- FQFZASRJFRAEIH-UHFFFAOYSA-N
- tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
- 1-Adamantylnitrile
- NSC137842
- PubChem8757
- ADAMANTANE,1-CYANO
- HMS1787C06
- KS
- EINECS 245-413-9
- VU0494588-1
- 1-Adamantane carboxylic acid nitrile
- SY048564
- MFCD00074731
- NSC 137842
- 1-Adamantanecarbonitrile, 97%
- NS00027345
- DTXSID40177644
- SCHEMBL14463279
- s11968
- 23074-42-2
- EN300-240212
- Z56762557
- (3R,5S,7s)-adamantane-1-carbonitrile
- AKOS001032039
- NS-01273
- NSC-137842
- InChI=1/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H
- W-107436
- EN300-05983
- SCHEMBL131063
- LCZC2961
- FT-0621895
- A816556
- ALBB-014974
- AB-332/20312039
- DB-003062
- adamantane-1-carbonitrile
-
- MDL: MFCD00074731
- Inchi: 1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
- InChI Key: FQFZASRJFRAEIH-UHFFFAOYSA-N
- SMILES: N#CC12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 161.12000
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Light yellow solid 2. density (g/ml, 25/4 ℃)
- Density: 0.9100 (rough estimate)
- Melting Point: 194.0 to 198.0 deg-C
- Boiling Point: 277.57°C (rough estimate)
- Refractive Index: 1.4600 (estimate)
- PSA: 23.79000
- LogP: 2.72638
adamantane-1-carbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S23
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R20/21
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
adamantane-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
adamantane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069146-1g |
Adamantane-1-carbonitrile |
23074-42-2 | 97% | 1g |
£61.00 | 2022-03-01 | |
| Fluorochem | 069146-5g |
Adamantane-1-carbonitrile |
23074-42-2 | 97% | 5g |
£135.00 | 2022-03-01 | |
| Chemenu | CM276456-25g |
Adamantane-1-carbonitrile |
23074-42-2 | 95% | 25g |
$262 | 2021-06-15 | |
| Chemenu | CM276456-100g |
Adamantane-1-carbonitrile |
23074-42-2 | 95% | 100g |
$767 | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00093-5g |
Adamantane-1-carbonitrile |
23074-42-2 | 97% | 5g |
¥1228.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138053-5G |
adamantane-1-carbonitrile |
23074-42-2 | 5g |
¥978.52 | 2023-12-10 | ||
| TRC | A220240-50mg |
Adamantane-1-carbonitrile |
23074-42-2 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A220240-100mg |
Adamantane-1-carbonitrile |
23074-42-2 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A220240-500mg |
Adamantane-1-carbonitrile |
23074-42-2 | 500mg |
$ 80.00 | 2022-06-08 | ||
| Matrix Scientific | 064540-500mg |
Adamantane-1-carbonitrile |
23074-42-2 | 500mg |
$95.00 | 2023-09-10 |
adamantane-1-carbonitrile Suppliers
adamantane-1-carbonitrile Related Literature
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Stephen T. Liddle,David P. Mills,Ashley J. Wooles Chem. Soc. Rev. 2011 40 2164
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2. Microwave spectra and structures of 1-cyano- and 1-iodo-adamantaneD. Chadwick,A. C. Legon,D. J. Millen J. Chem. Soc. Faraday Trans. 2 1972 68 2064
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James D. Farwell,Manuel A. Fernandes,Peter B. Hitchcock,Michael F. Lappert,Marcus Layh,Bernard Omondi Dalton Trans. 2003 1719
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James D. Farwell,Manuel A. Fernandes,Peter B. Hitchcock,Michael F. Lappert,Marcus Layh,Bernard Omondi Dalton Trans. 2003 1719
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Tarun K. Panda,Peter W. Roesky Chem. Soc. Rev. 2009 38 2782
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on adamantane-1-carbonitrile
Adamantane-1-Carbonitrile (CAS No. 23074-42-2): An Overview of Its Properties, Applications, and Recent Research
Adamantane-1-carbonitrile (CAS No. 23074-42-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, also known as 1-adamantanecarbonitrile, is a derivative of adamantane, a tricyclic cycloalkane with a distinctive cage-like structure. The presence of the nitrile group (-CN) imparts unique chemical and physical properties to this molecule, making it a valuable building block in various applications.
The adamantane core of this compound is highly stable and rigid, which contributes to its exceptional thermal stability and mechanical strength. The nitrile group, on the other hand, provides reactivity and functionalization opportunities, making adamantane-1-carbonitrile an attractive candidate for the synthesis of more complex molecules. Its unique combination of stability and reactivity has led to its use in a wide range of scientific and industrial applications.
In recent years, adamantane-1-carbonitrile has been extensively studied for its potential in pharmaceutical development. The adamantane scaffold is known for its ability to interact with biological targets, particularly in the context of antiviral and antitumor agents. For instance, several adamantane derivatives have been developed as inhibitors of viral replication, including those targeting influenza viruses. The nitrile group in adamantane-1-carbonitrile can be modified to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity.
One notable application of adamantane-1-carbonitrile is in the development of novel antiviral drugs. Research has shown that adamantane derivatives can effectively inhibit the activity of viral enzymes, such as neuraminidase, which is crucial for the replication and spread of influenza viruses. By modifying the nitrile group or introducing additional functional groups, scientists have been able to design more potent and selective inhibitors. These compounds have shown promise in preclinical studies and are currently being evaluated for their therapeutic potential.
Beyond pharmaceutical applications, adamantane-1-carbonitrile has also found use in materials science. The rigid structure of adamantane makes it an excellent candidate for the development of advanced materials with enhanced mechanical properties. For example, adamantane-1-carbonitrile can be incorporated into polymers to improve their strength and durability. Additionally, the nitrile group can be used as a reactive site for further functionalization, allowing for the creation of tailored materials with specific properties.
In the field of organic synthesis, adamantane-1-carbonitrile serves as a valuable starting material for the preparation of more complex molecules. Its reactivity at the nitrile group allows for a wide range of chemical transformations, including reduction to form primary amines or amides, hydrolysis to produce carboxylic acids, and coupling reactions to form carbon-carbon bonds. These transformations enable chemists to synthesize a diverse array of compounds with potential applications in various industries.
Recent research has also explored the use of adamantane-1-carbonitrile in supramolecular chemistry. The rigid structure and multiple functional groups make it an ideal building block for constructing supramolecular assemblies with well-defined architectures. These assemblies can exhibit unique properties such as self-healing capabilities or stimuli-responsive behavior, which are highly desirable in fields such as drug delivery and smart materials.
In conclusion, adamantane-1-carbonitrile (CAS No. 23074-42-2) is a multifaceted compound with a wide range of applications in pharmaceutical development, materials science, and organic synthesis. Its unique combination of stability and reactivity makes it an invaluable tool for researchers seeking to develop new drugs, advanced materials, and functional molecules. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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